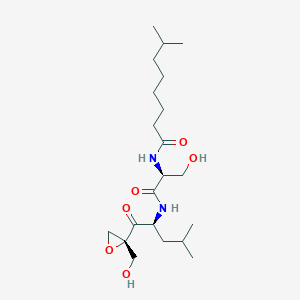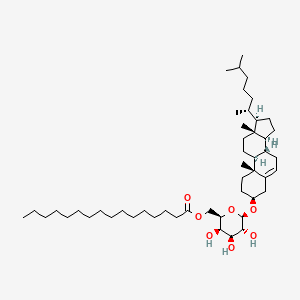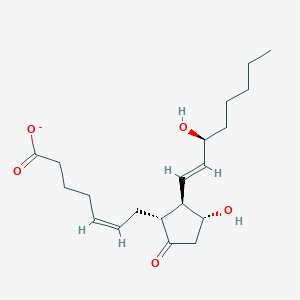
Nostopeptolide A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nostopeptolide A1 is a cyclodepsipeptide.
Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Analysis
Nostopeptolide A1 is a cyclic peptide-polyketide hybrid natural product produced by the terrestrial cyanobacterium Nostoc sp. GSV224. A study by Hoffmann et al. (2003) detailed the cloning, sequencing, and biochemical analysis of the nostopeptolide (nos) biosynthetic gene cluster from this cyanobacterium. The study highlighted the gene cluster's role in the biosynthesis of nostopeptolide, encompassing eight open reading frames over 40 kb. This includes genes involved in the production of the rare non-proteinogenic amino acid residue L-4-methylproline from L-leucine, indicating the complexity of the biosynthetic pathways involved in the formation of nostopeptolide A1 (Hoffmann, Hevel, Moore, & Moore, 2003).
Structural Elucidation
Golakoti et al. (2000) focused on the isolation and structural determination of nostopeptolides A1, A2, and A3. Through challenging NMR analysis, the study successfully determined the structures of these compounds, revealing their unique conformational properties and stereochemistry. This work was pivotal in understanding the complex structure of nostopeptolides, which has implications for their biological activity and potential applications (Golakoti, Yoshida, Chaganty, & Moore, 2000).
Role in Cellular Differentiation
A significant discovery by Liaimer et al. (2015) revealed that nostopeptolide plays a crucial role in the cellular differentiation of the symbiotic cyanobacterium Nostoc punctiforme. The study showed that nostopeptolide acts as a major hormogonium-repressing factor, demonstrating its importance in the infection process and symbiosis between plants and Nostoc. This finding opened up new avenues for understanding the complex interactions between plants and cyanobacteria, highlighting the biological significance of nostopeptolide A1 (Liaimer, Helfrich, Hinrichs, Guljamow, Ishida, Hertweck, & Dittmann, 2015).
Implications in Proteomics
Research by Hunsucker et al. (2004) in the proteomic investigation of Nostoc punctiforme ATCC 29133 identified the presence of nostopeptolides. This study, which analyzed the protein expression in response to environmental conditions, highlighted the role of nostopeptolides in the cyanobacterium's metabolic processes. Such findings contribute to our understanding of the metabolic diversity and adaptability of Nostoc punctiforme, with nostopeptolides like A1 playing a part in this intricate network (Hunsucker, Klage, Slaughter, Potts, & Helm, 2004).
Propiedades
Nombre del producto |
Nostopeptolide A1 |
|---|---|
Fórmula molecular |
C53H80N10O14 |
Peso molecular |
1081.3 g/mol |
Nombre IUPAC |
(2S,3S)-N-[(3S,7S,13S,16S,22S,27S,30S,32S)-16-(2-amino-2-oxoethyl)-13-[(4-hydroxyphenyl)methyl]-32-methyl-22,27-bis(2-methylpropyl)-2,6,12,15,18,21,24,26,29-nonaoxo-5-oxa-1,11,14,17,20,23,28-heptazatricyclo[28.3.0.07,11]tritriacontan-3-yl]-2-(butanoylamino)-3-methylpentanamide |
InChI |
InChI=1S/C53H80N10O14/c1-9-12-43(67)61-46(31(8)10-2)50(73)60-38-27-77-53(76)39-13-11-18-62(39)51(74)37(22-32-14-16-33(64)17-15-32)59-48(71)36(23-42(54)66)57-45(69)25-55-47(70)35(20-29(5)6)56-44(68)24-41(65)34(19-28(3)4)58-49(72)40-21-30(7)26-63(40)52(38)75/h14-17,28-31,34-40,46,64H,9-13,18-27H2,1-8H3,(H2,54,66)(H,55,70)(H,56,68)(H,57,69)(H,58,72)(H,59,71)(H,60,73)(H,61,67)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1 |
Clave InChI |
VJNXGGVCMFEVSM-ZABMOCCYSA-N |
SMILES isomérico |
CCCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H]1COC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O |
SMILES canónico |
CCCC(=O)NC(C(C)CC)C(=O)NC1COC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CC(=O)C(NC(=O)C3CC(CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



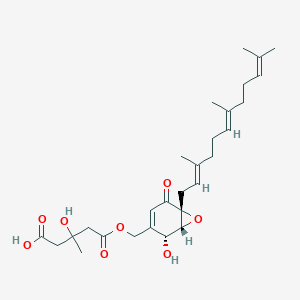
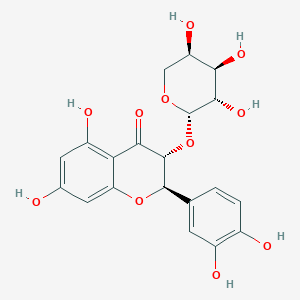
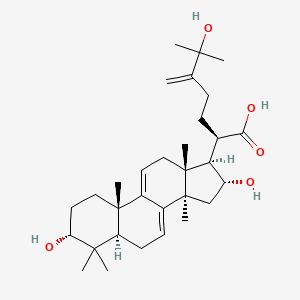
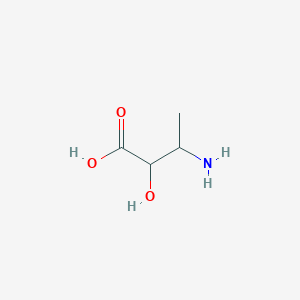
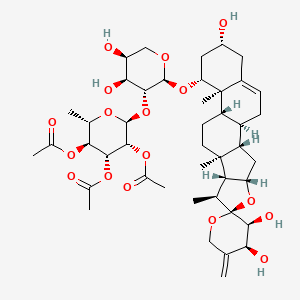
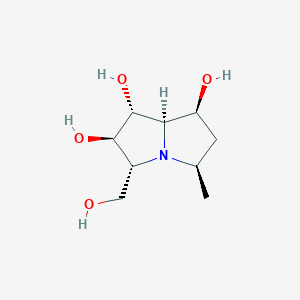
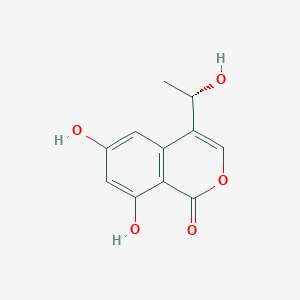

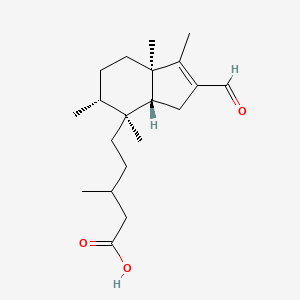
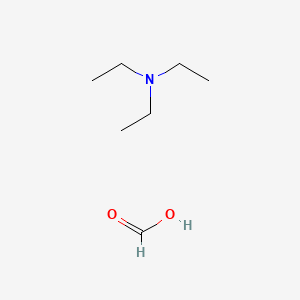
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1247427.png)
